- Dihydroindene and tetrahydronaphthalene compounds for treating disease, United States, , ,
Cas no 92050-16-3 (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine)
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a substituted tetrahydronaphthalene derivative featuring an aromatic amine functional group. Its rigid, sterically hindered structure enhances stability, making it suitable for applications requiring controlled reactivity. The compound's tetramethyl substitution pattern contributes to its lipophilicity, facilitating use in organic synthesis and material science. Its amine group allows for further functionalization, enabling its incorporation into more complex molecular architectures. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural framework can serve as a key intermediate. High purity grades ensure consistency in synthetic applications.
92050-16-3 structure
Product Name:5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
CAS No:92050-16-3
MF:C14H21N
MW:203.32324385643
MDL:MFCD12828202
CID:61542
PubChem ID:11469760
Update Time:2025-05-27
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine
- 2-Naphthalenamine, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylamine
- 5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine
- 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-6-aminonaphthalene
- 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-naphth-6-ylamine
- 2-amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene
- 2-amino-5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalene
- 5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphtalen-2-amine
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
- 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-ylamine
- AMDKYPNODLTUMY-UHFFFAOYSA-N
- KM3075
- 2-Naphthylamine, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- (6CI)
- 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenamine (ACI)
- (1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphth-6-yl)amine
- 2-Amino-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene
- CS-0059980
- 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl -2-naphthylamine
- 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen -2-ylamine
- SB77454
- EN300-305699
- AS-18642
- AKOS015915436
- MFCD12828202
- 92050-16-3
- SY272695
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2 amine
- 2-amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene
- W18206
- AC-7878
- DTXSID50466874
- XH1341
- J-516467
- SCHEMBL447737
-
- MDL: MFCD12828202
- Inchi: 1S/C14H21N/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8,15H2,1-4H3
- InChI Key: AMDKYPNODLTUMY-UHFFFAOYSA-N
- SMILES: NC1C=C2C(CCC(C2=CC=1)(C)C)(C)C
Computed Properties
- Exact Mass: 203.16700
- Monoisotopic Mass: 203.167399674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 4.4
Experimental Properties
- Density: 0.944
- Melting Point: 63-65 ºC
- Boiling Point: 310.189°C at 760 mmHg
- Flash Point: 143.452°C
- Refractive Index: 1.524
- PSA: 26.02000
- LogP: 4.19900
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Customs Data
- HS CODE:2921450090
- Customs Data:
China Customs Code:
2921450090Overview:
2921450090. 1-Naphthylamine and2-Derivatives and salts of naphthylamine(include1-Naphthylamine). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921450090 1-naphthylamine (Ah-naphthylamine), 2-naphthylamine (b-naphthylamine) and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219005812-1g |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 1g |
$315.00 | 2023-08-31 | |
| Alichem | A219005812-5g |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 5g |
$909.00 | 2023-08-31 | |
| Chemenu | CM133424-1g |
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 95+% | 1g |
$281 | 2021-08-05 | |
| Chemenu | CM133424-5g |
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 95+% | 5g |
$842 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO417-100mg |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 100mg |
500CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO417-250mg |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 250mg |
1025CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO417-1g |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 1g |
1044.0CNY | 2021-07-12 | |
| Chemenu | CM133424-1g |
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 95%+ | 1g |
$132 | 2024-07-20 | |
| Chemenu | CM133424-5g |
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 95%+ | 5g |
$*** | 2023-03-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO417-200mg |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 200mg |
298.0CNY | 2021-07-12 |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 - 5 bar, 70 °C
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 - 5 bar, 70 °C
Reference
- Preparation of pentamethyltetrahydronaphthalene derivatives for use as human retinoid X receptor modulators, World Intellectual Property Organization, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 12 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
- Selective alkylation of βII-tubulin and thioredoxin-1 by structurally related subsets of aryl chloroethylureas leading to either anti-microtubules or redox modulating agents, Bioorganic & Medicinal Chemistry, 2008, 16(15), 7277-7290
Production Method 4
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 24 h, 25 °C
Reference
- Methods for the production and use of tricyclic retinoids, European Patent Organization, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 6 h, 70 °C
Reference
- Synthesis of tamibarotene, Zhongguo Yiyao Gongye Zazhi, 2009, 40(1), 9-11
Production Method 6
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 h, 1 atm, rt
Reference
- Preparation of tetrahydronaphthalenylureidobenzoic acids as retinoid agonists., United States, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; overnight, rt
Reference
- Methods to Generate an Array of Novel Rexinoids by SAR on a Potent Retinoid X Receptor Agonist: A Case Study with NEt-TMN, Methods in Molecular Biology (New York, 2019, 2019, 109-121
Production Method 8
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 1 h, rt
Reference
- Retinoid compounds with retinoic acid receptor agonist activity, World Intellectual Property Organization, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 1 h, rt
Reference
- Heterocyclic compounds as retinoid X receptor modulators, and drugs and pharmaceutical compositions containing them, Japan, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Reference
- Aza-retinoids as novel retinoid X receptor-specific agonists, Bioorganic & Medicinal Chemistry Letters, 2006, 16(9), 2352-2356
Production Method 11
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 - 5 bar, 70 °C
Reference
- Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN), Journal of Medicinal Chemistry, 2016, 59(19), 8924-8940
Production Method 12
Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ; 2 h, reflux
Reference
- Palladium-Catalyzed Synthesis of Aromatic Carboxylic Acids with Silacarboxylic Acids, Organic Letters, 2013, 15(6), 1378-1381
Production Method 13
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 24 h, 25 °C
Reference
- Preparation of tricyclic retinoids as retinoid receptor agonists, United States, , ,
Production Method 14
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; rt
Reference
- Design and synthesis of novel retinoid synergists having a dibenzodiazepine skeleton, Heterocycles, 2010, 81(11), 2465-2470
Production Method 15
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Glycerol ; 2 h, 150 °C
Reference
- Method for synthesizing 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine, China, , ,
Production Method 16
Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride , Sulfuric acid Solvents: Acetonitrile ; 25 °C; 10 min, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
Reference
- C-H Amination of Arenes with Hydroxylamine, Organic Letters, 2020, 22(8), 2931-2934
Production Method 17
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 4 h, reflux
Reference
- Process improvement of tamibarotene preparation, Yaoxue Shijian Zazhi, 2012, 30(4), 287-288
Production Method 18
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 h, rt
Reference
- Preparation of N-(tetrahydronaphthyl)-N'-phenylureas as retinoid agonists for treatment of emphysema, cancer, or dermatological disorders, World Intellectual Property Organization, , ,
Production Method 19
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 h, 1 atm, rt
Reference
- Preparation of N-(tetrahydronaphthyl)-N'-arylureas as retinoid agonists for treatment of emphysema, cancer, or dermatological disorders, World Intellectual Property Organization, , ,
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Raw materials
- N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)acetamide
- 2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene
- 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Preparation Products
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:92050-16-3)5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Order Number:A10921
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:06
Price ($):243.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:92050-16-3)5,6,7,8-四氢-5,5,8,8-四甲基-2-萘胺
Order Number:LE25940867
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:54
Price ($):discuss personally
Email:18501500038@163.com
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Related Literature
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:92050-16-3)5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Purity:99%
Quantity:5g
Price ($):243.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92050-16-3)5,6,7,8-四氢-5,5,8,8-四甲基-2-萘胺
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry